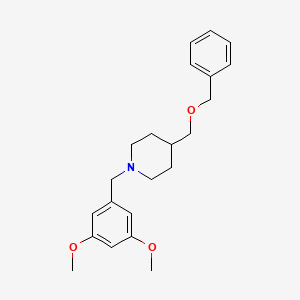

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine

描述

属性

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-4-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-24-21-12-20(13-22(14-21)25-2)15-23-10-8-19(9-11-23)17-26-16-18-6-4-3-5-7-18/h3-7,12-14,19H,8-11,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQDWCZJMPCKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC(CC2)COCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Attachment of the Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

Substitution: The benzyloxy and dimethoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while reduction of the piperidine ring may yield various piperidine derivatives.

科学研究应用

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.

Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

作用机制

The mechanism of action of 4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine involves its interaction with specific molecular targets. The benzyloxy and dimethoxybenzyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to these targets, influencing the overall biological activity of the compound.

相似化合物的比较

Key Observations:

Molecular Weight and Complexity : Compound 16 has a higher molecular weight due to its oxazolo-pyridine and ester substituents, which may reduce solubility in polar solvents compared to the ether-rich target compound.

Physicochemical and Pharmacological Implications

- Lipophilicity : The benzyloxy and dimethoxy groups in the target compound likely increase its logP value compared to Compound 16, favoring passive diffusion across biological membranes.

- Reactivity : The absence of electrophilic groups (e.g., ester, C=N) in the target compound may reduce its metabolic susceptibility compared to Compound 16, which could undergo hydrolysis or nucleophilic attack.

- Biological Activity : Piperidine derivatives with ether substituents often exhibit varied receptor-binding profiles. For example, dimethoxybenzyl groups are associated with serotonin receptor modulation, while oxazolo-pyridine moieties (as in Compound 16) may target kinase enzymes .

生物活性

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine is a complex organic compound notable for its unique substitution pattern on the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to dopamine receptor modulation and other therapeutic applications.

Chemical Structure and Properties

The compound features:

- A piperidine ring as the core structure.

- A benzyloxy group that enhances lipophilicity and may influence receptor interactions.

- A 3,5-dimethoxybenzyl group which is believed to play a critical role in biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly dopamine receptors. The specific interactions include:

- Modulation of Dopamine Receptor 4 (D4R) activity, which has implications in neurological disorders such as Parkinson's disease .

- Potential effects on other neurotransmitter systems due to its structural similarity with known psychoactive compounds.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Dopamine Receptor Antagonism : A study highlighted the discovery of new benzyloxypiperidine scaffolds that exhibit selective antagonism at D4R. The compound demonstrated a Ki value of 96 nM, indicating significant potency against this receptor subtype .

- Stability and Metabolism : Research has shown that modifications in the piperidine structure can lead to improved metabolic stability in liver microsomes, which is crucial for developing therapeutics aimed at central nervous system targets .

- Therapeutic Applications : The compound has been explored as a lead structure for developing drugs targeting neurological disorders, showcasing its potential utility in drug discovery programs aimed at conditions like schizophrenia and Parkinson's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

常见问题

Q. How can researchers optimize the synthesis of 4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine to improve yield and purity?

Methodological considerations include:

- Reaction Optimization : Adjusting molar ratios of precursors (e.g., benzyloxy-methyl derivatives and dimethoxybenzyl halides) and testing catalysts (e.g., palladium-based catalysts for coupling reactions) to enhance efficiency .

- Purification : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) followed by recrystallization in ethanol to isolate high-purity fractions .

- Monitoring : Using thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions on the piperidine ring and benzyl groups, with emphasis on distinguishing methoxy and benzyloxy signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .

Q. How should researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and identify safe storage conditions (e.g., refrigeration at 4°C in inert atmospheres) .

- pH Sensitivity : Expose the compound to buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Functional Group Modifications : Synthesize analogs with substituted benzyl groups (e.g., replacing methoxy with nitro or amino groups) and compare bioactivity in assays like enzyme inhibition or receptor binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or kinases) and validate with in vitro assays .

Q. How can contradictory data regarding the compound’s reactivity or stability be resolved?

- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) to isolate variables causing discrepancies .

- Advanced Characterization : Employ dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to detect amorphous/crystalline phase transitions affecting reactivity .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties in preclinical studies?

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) to evaluate metabolic half-life and CYP enzyme interactions .

- Permeability Studies : Use Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption and blood-brain barrier penetration .

Q. How can scale-up challenges be addressed during process development for this compound?

Q. What mechanistic insights can be gained from studying the compound’s reactivity in catalytic systems?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., benzylic positions) to elucidate rate-determining steps in hydrogenolysis or oxidation reactions .

- In Situ Spectroscopy : Employ Raman or IR spectroscopy to monitor intermediate formation during catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。